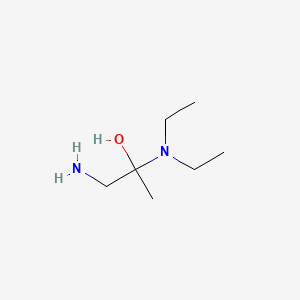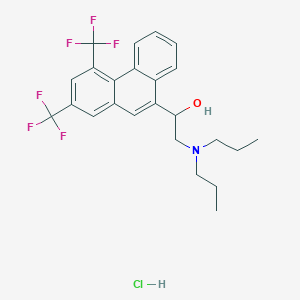
Agn-PC-0NI9FL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0NI9FL is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI9FL involves several synthetic routes. One common method is the solid-phase reaction synthesis, which requires high reaction temperatures and long reaction times. This method is often used to achieve a homogeneous chemical composition . Another method is the alcohol salt hydrolysis, which can prepare high-purity powder but is less commonly used due to the expensive and difficult-to-obtain raw materials . The sol-gel method and chemical co-precipitation method are also employed, with the latter being preferred for its simplicity and ability to achieve molecular-level mixing .
Industrial Production Methods: In industrial settings, the co-precipitation method is often used due to its efficiency and cost-effectiveness. This method involves the mixing of precursor solutions, followed by the addition of a precipitating agent to form the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0NI9FL undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with oxygen (O₂) in an oxidation reaction, where the presence of a single Cu atom in the compound significantly increases its reactivity .
Common Reagents and Conditions: Common reagents used in these reactions include silver nitrate (AgNO₃) and sodium azide (NaN₃). The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid (HCl) produces silver chloride (AgCl) and nitric acid (HNO₃) .
Aplicaciones Científicas De Investigación
Agn-PC-0NI9FL has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability . In biology, it is studied for its potential use in drug delivery systems and as a component in biosensors . In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and other chronic diseases . In industry, it is used in the production of advanced materials and as a component in electronic devices .
Mecanismo De Acción
The mechanism of action of Agn-PC-0NI9FL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with certain enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Agn-PC-0NI9FL can be compared with other similar compounds, such as silver azide (AgN₃) and silver nitrate (AgNO₃). While these compounds share some similarities in their chemical properties, this compound is unique in its stability and reactivity, making it more suitable for certain applications . Other similar compounds include various silver-based catalysts and materials used in electronic devices .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study. Continued research into its preparation methods, chemical reactions, and mechanisms of action will further enhance our understanding and utilization of this compound.
Propiedades
Número CAS |
56989-89-0 |
|---|---|
Fórmula molecular |
C24H26ClF6NO |
Peso molecular |
493.9 g/mol |
Nombre IUPAC |
1-[2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C24H25F6NO.ClH/c1-3-9-31(10-4-2)14-21(32)19-12-15-11-16(23(25,26)27)13-20(24(28,29)30)22(15)18-8-6-5-7-17(18)19;/h5-8,11-13,21,32H,3-4,9-10,14H2,1-2H3;1H |
Clave InChI |
CDMMNYIPRUIVCE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(C1=CC2=CC(=CC(=C2C3=CC=CC=C31)C(F)(F)F)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


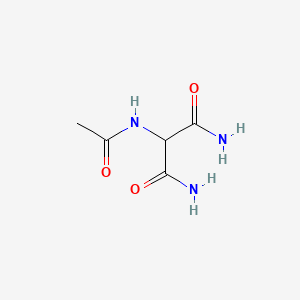
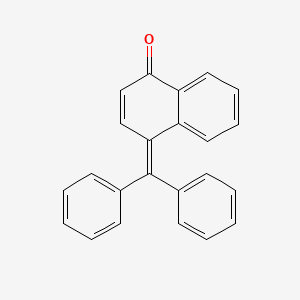

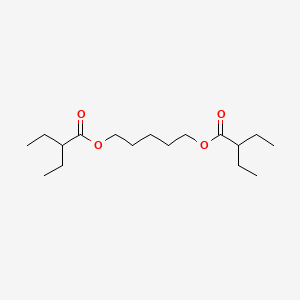



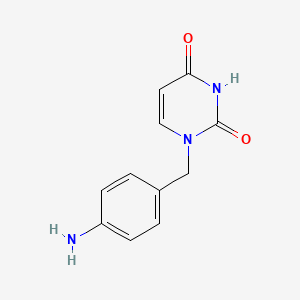
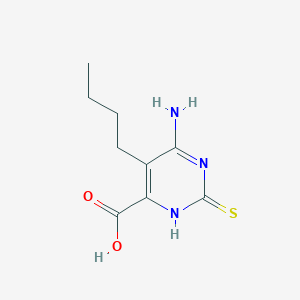

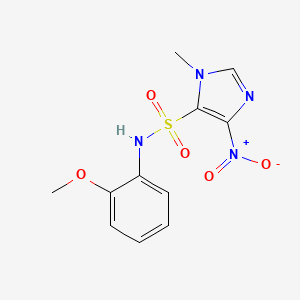
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
